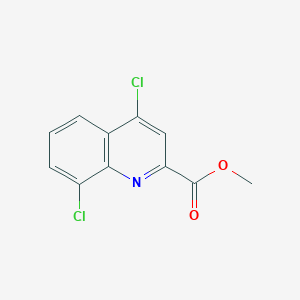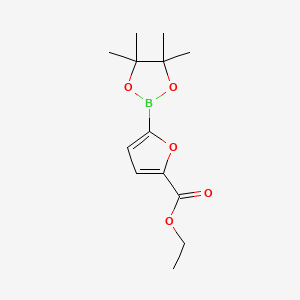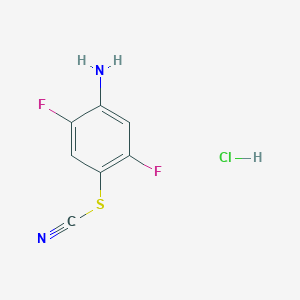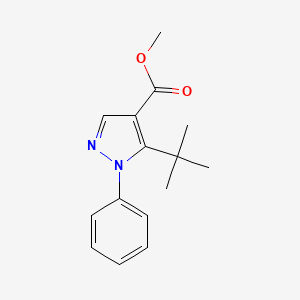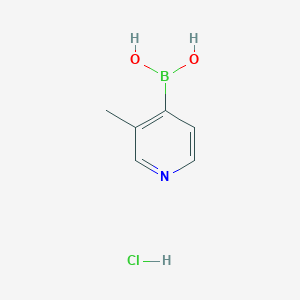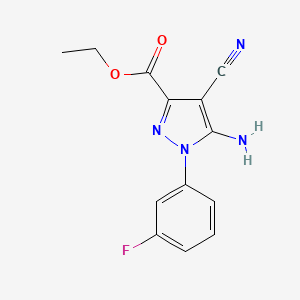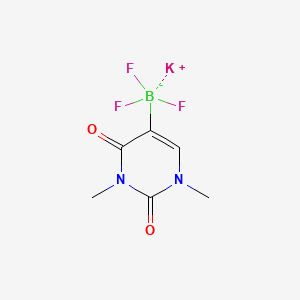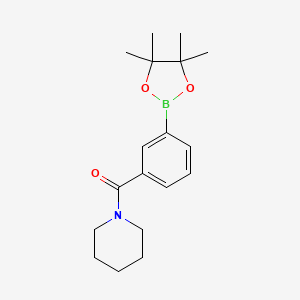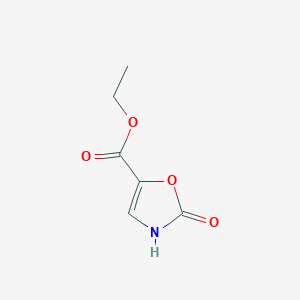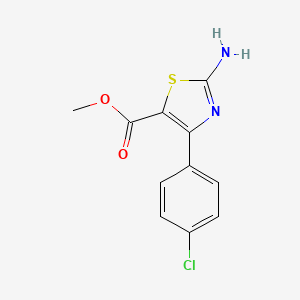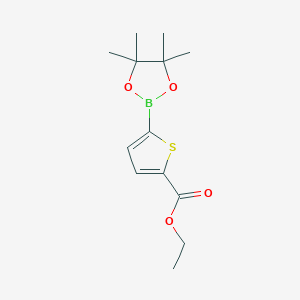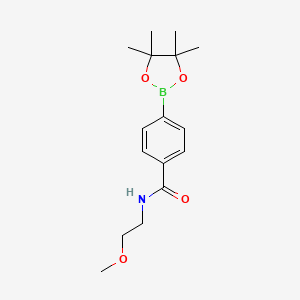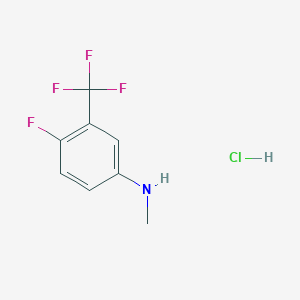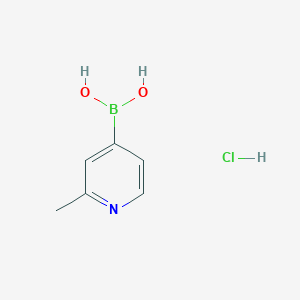
(6-Propoxypyridin-3-yl)boronic acid
説明
“(6-Propoxypyridin-3-yl)boronic acid” is a type of boronic acid, which is a class of compounds containing a boron atom . Boronic acids are important structural motifs found in various natural products, drug molecules, vitamins, and materials . They are increasingly being seen in approved drugs .
Chemical Reactions Analysis
Boronic acids play an exquisite role in synthetic chemistry, with their esters of paramount importance to all facets of chemical science . Since the introduction of the Pd-catalyzed C─C Suzuki-Miyaura couplings, the boronic acid moiety has become a very important functional group . Other highly useful transformations based on boronic acids include the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .
科学的研究の応用
- Field : Chemistry
- Application Summary : Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
- Field : Biomedical Engineering
- Application Summary : Boronic acid-containing (co)polymers have been used for their unique responsiveness toward 1,2- and 1,3-diols, including saccharides and nucleotides. This property has been utilized in self-regulated drug delivery systems through responsive membranes or micelles .
- Methods of Application : Depending on the architecture and structure of the copolymer in solution, the interaction can lead to swelling of cross-linked materials, but also to complete dissolution of polymeric aggregates .
- Results : The synthesis and purification of these BA-functionalized (co)polymers are notoriously difficult due to solubility issues and interactions of the Lewis acidic BA with the active center during polymerization .
Sensing Applications
Drug Delivery Systems
- Field : Biochemistry
- Application Summary : The interaction of boronic acids with proteins has been an area of growth. Boronic acids have been used for protein manipulation and cell labeling .
- Methods of Application : This involves the interaction of boronic acids with proteins, their manipulation, and cell labeling .
- Results : This has led to the development of new methodologies for protein manipulation and cell labeling .
- Field : Analytical Chemistry
- Application Summary : Boronic acids have been used in electrophoresis of glycated molecules. They have also been employed as building materials for microparticles for analytical methods .
- Methods of Application : This involves the use of boronic acids in electrophoresis and as building materials for microparticles .
- Results : This has led to the development of new methodologies for the separation of glycated molecules .
- Field : Biomedical Engineering
- Application Summary : Boronic acids have been used in polymers for the controlled release of insulin .
- Methods of Application : This involves the use of boronic acid-functionalized polymers for the controlled release of insulin .
- Results : This has led to the development of new methodologies for the controlled release of insulin .
- Field : Material Science
- Application Summary : Boronic acids have been used as building materials for microparticles for analytical methods .
- Methods of Application : This involves the use of boronic acids as building materials for microparticles .
- Results : This has led to the development of new methodologies for the creation of microparticles for analytical methods .
Protein Manipulation and Modification
Separation Technologies
Controlled Release of Insulin
Building Materials for Microparticles
- Field : Food Science, Pharmaceuticals, and Cosmetics
- Application Summary : Antioxidant peptides are currently a hotspot in these fields. The screening, activity evaluation, mechanisms, and applications of antioxidant peptides are the pivotal areas of research .
- Methods of Application : Efficient screening with novel technologies has significantly accelerated the research process, gradually replacing the traditional approach .
- Results : After the novel antioxidant peptides are screened and identified, a time-consuming activity evaluation is another indispensable procedure, especially in in vivo models .
- Field : Pharmaceutical, Medicinal, and Food Applications
- Application Summary : Curcumin, originating from the rhizome of the turmeric plant Curcuma longa L., has been utilized for ages in ancient medicine, as well as in cooking and food coloring .
- Methods of Application : Recently, the biological activities of turmeric and curcumin have been thoroughly investigated .
- Results : The studies mainly focused on their antioxidant, antitumor, anti-inflammatory properties .
- Field : Biological Research
- Application Summary : Since the discovery of fluorescent proteins (FPs), their rich fluorescence spectra and photochemical properties have promoted widespread biological research applications .
- Methods of Application : This involves the use of nanobodies targeting FPs, making FPs more valuable in biological research .
- Results : This has led to the development of new methodologies for the creation of microparticles for analytical methods .
Antioxidant Peptides
Curcumin
Fluorescent Proteins
Safety And Hazards
“(6-Propoxypyridin-3-yl)boronic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this chemical .
特性
IUPAC Name |
(6-propoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO3/c1-2-5-13-8-4-3-7(6-10-8)9(11)12/h3-4,6,11-12H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLTUVAWEWYGJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674996 | |
| Record name | (6-Propoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Propoxypyridin-3-yl)boronic acid | |
CAS RN |
1150114-50-3 | |
| Record name | B-(6-Propoxy-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Propoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



